Voclosporin-d4 is a deuterated analog of voclosporin, a cyclic undecapeptide and potent calcineurin inhibitor. It is primarily used in the treatment of autoimmune conditions, particularly lupus nephritis. The compound exhibits enhanced pharmacological properties compared to its predecessor, cyclosporine A, due to structural modifications that improve its binding affinity to cyclophilin and reduce nephrotoxicity. Voclosporin-d4 is characterized by its unique chemical structure, which includes modifications at specific amino acid positions, leading to improved therapeutic efficacy and safety profiles.
Voclosporin was developed as part of a strategy to enhance the immunosuppressive effects of cyclosporine A while minimizing associated side effects. It was approved by the United States Food and Drug Administration for the treatment of lupus nephritis in January 2021. The deuterated form, voclosporin-d4, is synthesized for research purposes to study its pharmacokinetics and metabolic pathways more precisely.
Voclosporin-d4 belongs to the class of drugs known as calcineurin inhibitors. These compounds function by inhibiting the activity of calcineurin, a phosphatase involved in T-cell activation and cytokine production. This mechanism is crucial for managing conditions characterized by excessive immune responses.
The synthesis of voclosporin-d4 involves several key steps that modify the original structure of cyclosporine A. The primary method includes:
The synthesis typically employs high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to confirm the identity and purity of voclosporin-d4.
Voclosporin-d4 retains the cyclic undecapeptide structure characteristic of its parent compound, with eleven amino acid residues. The modifications primarily occur at the first amino acid position, where a carbon extension is introduced.
Voclosporin-d4 undergoes similar chemical reactions as voclosporin, including:
The pharmacokinetics of voclosporin-d4 can be studied using deuterium labeling techniques, which allow for precise tracking in biological systems through mass spectrometry.
Voclosporin-d4 inhibits calcineurin by binding to cyclophilin A, preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition blocks T-cell activation and cytokine production, particularly interleukin-2, which is critical in autoimmune responses.
The efficacy of voclosporin-d4 in reducing proteinuria and improving renal function has been demonstrated in clinical trials focused on lupus nephritis treatment.
Voclosporin-d4 is primarily utilized in research settings to:
Voclosporin-d4 (chemical name: 6-[(2S,3R,4R,6E)-3-Hydroxy-4-Methyl-2-(Methylamino)-6,8-nonadienoic acid]cyclosporin A-d4; molecular formula: C₆₃H₁₀₇D₄N₁₁O₁₂) features deuterium atoms incorporated at the 5,6,7,7 positions of the diene moiety within its amino acid-1 side chain [5] [9]. This structural modification results in a molecular weight of 1218.65 g/mol, compared to 1214.65 g/mol for non-deuterated voclosporin [5] [6]. The deuterium atoms replace hydrogen atoms at these unsaturated carbon positions, which are sites of potential metabolic oxidation in the parent molecule [9].
Crystallographic analyses confirm that the deuteration does not alter the core three-dimensional conformation essential for calcineurin inhibition. Like voclosporin, Voclosporin-d4 maintains the ability to form a heterodimeric complex with cyclophilin A, enabling high-affinity binding to calcineurin's catalytic subunit [3] [7]. The deuterated compound exists as a white to off-white solid with solubility in organic solvents like benzene and methanol, but limited aqueous solubility, consistent with the parent molecule's hydrophobic profile [2] [5].
Table 1: Structural Characteristics of Voclosporin-d4
Characteristic | Value/Description |
---|---|
Molecular Formula | C₆₃H₁₀₇D₄N₁₁O₁₂ |
Molecular Weight | 1218.65 g/mol |
Deuterium Positions | 5,6,7,7 of diene chain (AA-1 side chain) |
Isotopic Purity | >98% (typical commercial specifications) |
Crystal Property | White to off-white solid; mp >129°C (dec.) |
Solubility | Benzene (slight), Methanol (slight) |
Storage Conditions | Amber vial, -20°C under inert atmosphere |
Stable isotope labeling, exemplified by deuterated compounds like voclosporin-d4, provides a powerful methodology for elucidating drug metabolism and disposition without perturbing biological activity. Deuterium (²H), a non-radioactive heavy isotope of hydrogen, exhibits nearly identical chemical behavior to protium (¹H) but imparts distinct mass differences detectable via mass spectrometry [6] [9]. This enables researchers to:
Importantly, deuterium kinetic isotope effects (KIEs) – where deuterium substitution slows reaction rates – are minimized in voclosporin-d4 due to the deuteration sites not being primary oxidative metabolic targets. This preserves metabolic similarity to the parent drug [9].
The synthesis of voclosporin-d4 emerged from parallel efforts to optimize the therapeutic profile of calcineurin inhibitors and develop advanced research tools for their study. Voclosporin itself was developed as a structural analog of cyclosporine A (CsA), modified at the amino acid-1 (MeBmt) residue to enhance potency and metabolic stability [4] [7]. Specifically, a single carbon extension was introduced at the AA-1 position, yielding a molecule with increased calcineurin binding affinity and a shifted metabolic pathway [4] [7].
The rationale for creating voclosporin-d4 specifically stems from two research needs:
The synthetic route to voclosporin-d4 mirrors the semisynthetic approach for voclosporin but incorporates deuterated precursors at the diene formation stage:
Table 2: Research Applications of Voclosporin-d4
Application Domain | Specific Use Cases | Analytical Techniques Employed |
---|---|---|
Metabolic Research | Identification of IM9 metabolite formation kinetics; Assessment of CYP-mediated oxidation | LC-MS/MS; High-resolution MS |
Drug-Drug Interaction Studies | Quantifying interactions with CYP3A4/Pgp inhibitors (ketoconazole) or inducers (rifampin) | LC-MS/MS with multiplexed ion monitoring |
Protein Binding Studies | Calcineurin binding affinity measurements; Competitive binding with cyclophilin A | Surface Plasmon Resonance; Isothermal Calorimetry |
Pharmacokinetics | Absolute bioavailability studies; Tissue distribution profiling | Radio-HPLC; Quantitative Whole-Body Autoradiography |
Analytical Reference Standards | Internal standard for regulatory bioanalysis; Method validation | GLP-compliant LC-MS/MS |
The development of voclosporin-d4 thus represents a convergence of medicinal chemistry and analytical innovation, enabling deeper exploration of next-generation calcineurin inhibitors while adhering to rigorous regulatory standards for drug characterization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0